molecular formula C28H22O12S4 B14272216 4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid CAS No. 139995-18-9

4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid

Cat. No.: B14272216
CAS No.: 139995-18-9
M. Wt: 678.7 g/mol
InChI Key: DBQIOHJQRFRUOW-UHFFFAOYSA-N
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Description

4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid is a complex organic compound known for its fluorescent properties. It is commonly used as a fluorescent brightener in various industrial applications, including detergents and paper products . The compound’s unique structure allows it to absorb ultraviolet light and emit visible light, making it highly effective in enhancing the appearance of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid typically involves the reaction of 4,4’-biphenyldicarboxaldehyde with 2-sulfophenylacetic acid under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The reaction conditions are carefully controlled to optimize the yield and purity of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid involves the absorption of ultraviolet light and subsequent emission of visible lightThe molecular targets and pathways involved include the interaction with aromatic rings and sulfonic acid groups, which facilitate the absorption and emission of light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid stands out due to its high efficiency in fluorescence and its ability to enhance the appearance of materials significantly. Its unique structure allows for versatile applications in different fields, making it a valuable compound in both research and industry .

Properties

CAS No.

139995-18-9

Molecular Formula

C28H22O12S4

Molecular Weight

678.7 g/mol

IUPAC Name

5-[2-(2-sulfophenyl)ethenyl]-2-[2-sulfo-4-[2-(2-sulfophenyl)ethenyl]phenyl]benzenesulfonic acid

InChI

InChI=1S/C28H22O12S4/c29-41(30,31)25-7-3-1-5-21(25)13-9-19-11-15-23(27(17-19)43(35,36)37)24-16-12-20(18-28(24)44(38,39)40)10-14-22-6-2-4-8-26(22)42(32,33)34/h1-18H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)

InChI Key

DBQIOHJQRFRUOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC(=C(C=C2)C3=C(C=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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